Methyl 5-chloro-2-methylnicotinate
Overview
Description
Methyl 5-chloro-2-methylnicotinate: is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, featuring a chlorine atom and a methyl group on the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 5-chloro-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Hydroxylated or aminated derivatives of the original compound.
Mechanism of Action
Target of Action
Methyl 5-chloro-2-methylnicotinate is a derivative of Methyl nicotinate . The primary target of Methyl nicotinate is thought to be peripheral blood capillaries . It acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2 . This compound is strictly locally-acting due to its short half-life .
Biochemical Pathways
The vasodilation effect of methyl nicotinate might influence various biochemical pathways related to blood flow and nutrient delivery .
Pharmacokinetics
It is known that methyl nicotinate has high gastrointestinal absorption . It is also a permeant of the blood-brain barrier .
Result of Action
The vasodilation effect of methyl nicotinate can lead to enhanced local blood flow at the site of application .
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and is a potential inhibitor of CYP1A2, an enzyme involved in drug metabolism
Cellular Effects
It is known that methyl esters of niacin, such as Methyl 5-chloro-2-methylnicotinate, can act as rubefacients, causing peripheral vasodilation . This suggests that this compound may have effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is thought to involve peripheral vasodilation, which suggests that it may interact with biomolecules involved in vasodilation
Metabolic Pathways
It is known that it is a potential inhibitor of CYP1A2 , suggesting that it may interact with this enzyme
Scientific Research Applications
Chemistry: Methyl 5-chloro-2-methylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound without the chlorine and methyl groups.
Methyl Nicotinate: A similar compound without the chlorine atom.
5-Chloronicotinic Acid: A related compound without the methyl group.
Uniqueness: Methyl 5-chloro-2-methylnicotinate is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-chloro-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEIGXOFICMHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446383 | |
Record name | methyl 5-chloro-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350597-49-8 | |
Record name | methyl 5-chloro-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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